Cas no 80234-67-9 (8(r),15(s)-dihete)

8(r),15(s)-dihete structure
8(r),15(s)-dihete structure
Product name:8(r),15(s)-dihete
CAS No:80234-67-9
MF:C20H32O4
MW:336.465686798096
CID:985282
PubChem ID:6610244

8(r),15(s)-dihete Chemical and Physical Properties

Names and Identifiers

    • 8(r),15(s)-dihete
    • (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
    • AC1O7M0F
    • DTXSID80425010
    • Bio1_000624
    • Bio1_001113
    • 80234-67-9
    • Bio1_000135
    • CBiol_001849
    • Inchi: InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m0/s1
    • InChI Key: NNPWRKSGORGTIM-OALUTQOASA-N
    • SMILES: CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O

Computed Properties

  • Exact Mass: 336.23005950g/mol
  • Monoisotopic Mass: 336.23005950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 14
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 4
  • XLogP3: 3.9
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • PSA: 77.76000
  • LogP: 4.15830

8(r),15(s)-dihete Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-200425-50µg
8(R),15(S)-DiHETE,
80234-67-9
50µg
¥1474.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-200425-50 µg
8(R),15(S)-DiHETE,
80234-67-9
50µg
¥1,474.00 2023-07-11

8(r),15(s)-dihete Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Arachidonate lipoxygenase ;  10 min, rt
1.2 Reagents: Methanol ;  rt
Reference
Formation of a Cyclopropyl Epoxide via a Leukotriene A Synthase-related Pathway in an Anaerobic Reaction of Soybean Lipoxygenase-1 with 15S-Hydroperoxyeicosatetraenoic Acid: evidence that oxygen access is a determinant of secondary reactions with fatty acid hydroperoxides
Zheng, Yuxiang; et al, Journal of Biological Chemistry, 2010, 285(18), 13427-13436

8(r),15(s)-dihete Raw materials

8(r),15(s)-dihete Preparation Products

Additional information on 8(r),15(s)-dihete

Comprehensive Overview of 8(R),15(S)-DiHETE (CAS No. 80234-67-9): Structure, Function, and Research Applications

8(R),15(S)-DiHETE (CAS No. 80234-67-9) is a specialized dihydroxy-eicosatetraenoic acid derivative that has garnered significant attention in biochemical and pharmacological research. This compound belongs to the broader class of eicosanoids, which are lipid mediators derived from arachidonic acid metabolism. Its unique stereochemistry at the 8(R) and 15(S) positions distinguishes it from other dihydroxy metabolites, making it a subject of interest for its potential roles in inflammation resolution, cellular signaling, and tissue homeostasis.

Recent studies highlight the growing importance of 8(R),15(S)-DiHETE in the context of lipidomics and precision medicine. Researchers are actively investigating its biosynthesis pathways, particularly through the lipoxygenase (LOX) enzyme cascade, and its interactions with G-protein-coupled receptors (GPCRs). The compound’s dual hydroxyl groups contribute to its bioactivity, influencing processes such as neutrophil chemotaxis and vascular permeability modulation. These properties align with current trends in targeting pro-resolving lipid mediators (SPMs) for chronic inflammatory conditions.

In the era of personalized healthcare, 8(R),15(S)-DiHETE has emerged as a potential biomarker for oxidative stress-related diseases. Analytical techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) are now routinely employed to quantify its levels in biological samples. This aligns with frequent search queries such as "eicosanoid profiling methods" and "lipid mediator biomarkers in disease." Furthermore, its structural similarity to other HETE derivatives (e.g., 5-HETE, 12-HETE) makes it a comparative model in studies exploring lipid signaling networks.

The compound’s relevance extends to nutraceutical and cosmeceutical applications, where users often search for "natural anti-inflammatory lipids" or "skin barrier repair molecules." While not yet commercially mainstream, 8(R),15(S)-DiHETE is being evaluated for its potential synergies with omega-3 fatty acids, a trending topic in dietary supplement research. Its mechanism of action—modulating PPAR-γ (peroxisome proliferator-activated receptor gamma) pathways—also intersects with popular inquiries about "metabolic inflammation control."

From a technical standpoint, the stability of 8(R),15(S)-DiHETE under varying pH and temperature conditions remains a critical research focus. This addresses common questions like "how to store lipid mediators" and "degradation products of HETEs." Synthetic analogs are also under development to enhance its bioavailability, reflecting the demand for "improved eicosanoid therapeutics."

In conclusion, 8(R),15(S)-DiHETE (CAS No. 80234-67-9) represents a multifaceted molecule bridging fundamental biochemistry with translational applications. Its study not only advances our understanding of lipid-based signaling but also responds to contemporary interests in inflammation resolution and biomarker discovery. As research progresses, this compound may unlock novel therapeutic strategies aligned with the principles of systems biology and molecular medicine.

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